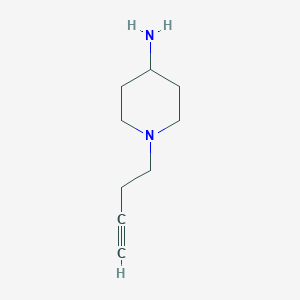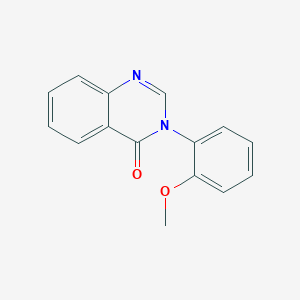
3-(2-methoxyphenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methoxyphenyl)quinazolin-4(3H)-one: 2-methoxy-3-(2-methoxyphenyl)quinazolin-4(3H)-one , is a heterocyclic compound with an intriguing structure. Let’s break it down:
-
Quinazolinone Core: : The quinazolinone scaffold consists of a quinazoline ring fused with a carbonyl group (C=O) at the 4-position. Quinazolinones exhibit diverse biological activities and have attracted attention in medicinal chemistry.
-
Substituents: : The compound bears a methoxy group (OCH₃) at the 2-position of the phenyl ring, adding to its uniqueness.
Preparation Methods
Synthetic Routes: Several synthetic routes lead to the formation of 3-(2-methoxyphenyl)quinazolin-4(3H)-one. One notable method involves the reaction between anthranilamide (2-aminobenzamide) and an aldehyde/ketone in an aqueous medium at room temperature. Graphene oxide (GO) nanosheets serve as an efficient catalyst for this transformation .
Industrial Production: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale production. Optimization of reaction conditions, catalyst loading, and scalability considerations are crucial.
Chemical Reactions Analysis
Reactivity: 3-(2-methoxyphenyl)quinazolin-4(3H)-one participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions.
Reduction: Reduction processes are feasible.
Substitution: Substitution reactions at different positions are possible.
Reagents: Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Conditions: Reactions occur under mild conditions (room temperature or slightly elevated temperatures).
Major Products: The specific products depend on the reaction conditions. For example, oxidation may yield quinazolin-4(3H)-one derivatives, while reduction could lead to 2,3-dihydroquinazolinones.
Scientific Research Applications
3-(2-methoxyphenyl)quinazolin-4(3H)-one finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its diverse biological activities.
Biology: It may serve as a probe for studying cellular processes.
Industry: Its derivatives could have industrial applications (e.g., agrochemicals, dyes).
Mechanism of Action
The compound’s mechanism of action involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While 3-(2-methoxyphenyl)quinazolin-4(3H)-one is unique, it shares features with other quinazolinones. Notable similar compounds include:
Quinazolin-4(3H)-one: The unsubstituted parent compound.
2-Methoxyquinazoline: Lacks the carbonyl group but shares the quinazoline core.
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-9-5-4-8-13(14)17-10-16-12-7-3-2-6-11(12)15(17)18/h2-10H,1H3 |
InChI Key |
WZNBMDMHSBQFSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-2-(4-butoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12051485.png)
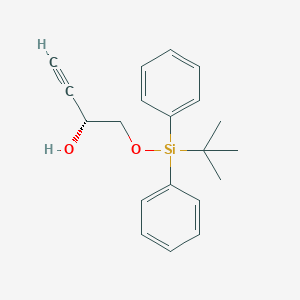

![7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12051503.png)
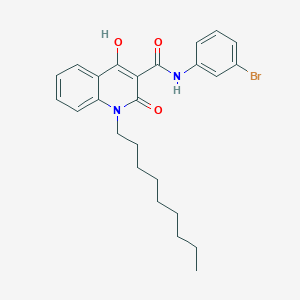
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B12051508.png)
![[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B12051519.png)
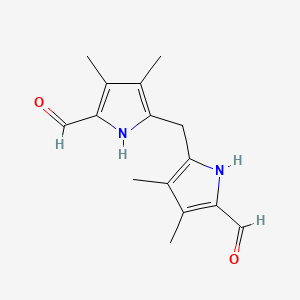
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12051547.png)
![(5Z)-3-benzyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051548.png)
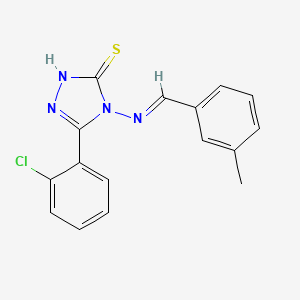
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051555.png)
